(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide is an organic compound with a complex structure that has garnered interest in various fields of scientific research. Its molecular formula is and it has a molecular weight of approximately 312.32 g/mol. This compound is classified under the category of amides, specifically those containing multiple heterocyclic rings, which contribute to its unique chemical properties and potential applications in medicinal chemistry and other scientific domains.
The synthesis of (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide typically involves several key steps:
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions. High yields can be achieved through careful control of reaction parameters and purification techniques such as chromatography.
The molecular structure of (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide can be represented using various structural formulas:
CC(=C(C(=O)N)C1=CC=CC=C1)N(C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N=C(C)C(=O)N)This notation provides a way to visualize the connectivity between atoms in the compound. The compound features multiple functional groups including an amide group, an acrylamide structure, and two heterocyclic rings (isoxazole and oxadiazole).
NNCPZJMMJGFIAL-UHFFFAOYSA-N(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for further studies or applications.
The mechanism of action for (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide typically involves its interaction with biological targets at a molecular level. This compound is believed to exert its effects by binding to specific enzymes or receptors within cells, leading to modulation of various biochemical pathways.
Potential targets include:
The specificity and affinity for these targets are influenced by the unique arrangement of functional groups within the compound's structure.
The physical properties of (E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide include:
Key chemical properties include:
Data regarding melting point, boiling point, and specific reactivity are crucial for practical applications but are not extensively documented in available literature.
(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide has several applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: